1-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)ethan-1-ol hydrochloride
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Overview
Description
1-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a nitropyridine moiety and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)ethan-1-ol hydrochloride typically involves a multi-step process. One common method includes the reaction of 1-(3-nitropyridin-2-yl)piperazine with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation of the ethanol group yields aldehydes or carboxylic acids.
- Reduction of the nitro group yields amino derivatives.
- Substitution reactions yield various substituted piperazine derivatives.
Scientific Research Applications
1-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-(3-Nitropyridin-2-yl)piperazine: Lacks the ethanol group but shares the nitropyridine and piperazine moieties.
2-(Piperazin-1-yl)ethan-1-ol: Similar structure but without the nitropyridine group.
Uniqueness: 1-(4-(3-Nitropyridin-2-yl)piperazin-1-yl)ethan-1-ol hydrochloride is unique due to the combination of the nitropyridine, piperazine, and ethanol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17ClN4O3 |
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Molecular Weight |
288.73 g/mol |
IUPAC Name |
1-[4-(3-nitropyridin-2-yl)piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C11H16N4O3.ClH/c1-9(16)13-5-7-14(8-6-13)11-10(15(17)18)3-2-4-12-11;/h2-4,9,16H,5-8H2,1H3;1H |
InChI Key |
HGVXTAHTOYIANR-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
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